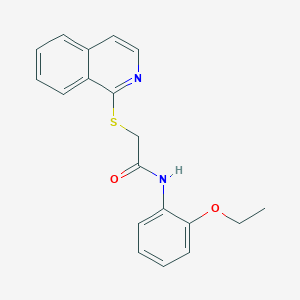

N-(2-ethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide

Description

N-(2-ethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 2-ethoxyphenyl group attached to the acetamide nitrogen and an isoquinoline-1-ylsulfanyl moiety at the α-carbon. The thioether (sulfanyl) linkage may contribute to redox activity or modulate electronic properties, influencing receptor binding .

Properties

Molecular Formula |

C19H18N2O2S |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)-2-isoquinolin-1-ylsulfanylacetamide |

InChI |

InChI=1S/C19H18N2O2S/c1-2-23-17-10-6-5-9-16(17)21-18(22)13-24-19-15-8-4-3-7-14(15)11-12-20-19/h3-12H,2,13H2,1H3,(H,21,22) |

InChI Key |

VPBWIQYMRWURPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Biological Activity

N-(2-ethoxyphenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes current findings regarding its mechanism of action, efficacy against various cellular targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a sulfanyl linkage to an isoquinoline moiety. This unique structure contributes to its biological activity, particularly in cancer treatment and anti-inflammatory responses.

The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets involved in cell proliferation, apoptosis, and inflammation. Research indicates that it may exert its effects through:

- Inhibition of Apoptotic Proteins : The compound has shown potential in down-regulating proteins associated with cell survival, such as Bcl-2, while up-regulating pro-apoptotic factors like BAX .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at various phases (G0/G1 and G2/M), thereby inhibiting cancer cell proliferation .

- Modulation of Inflammatory Pathways : It may also influence inflammatory mediators such as IL-6 and COX-2, contributing to its anti-inflammatory properties .

Efficacy Against Cancer Cell Lines

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notable findings include:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF7 | 9.5 | Induces apoptosis via caspase activation |

| HEP2 | 12 | Inhibits proliferation through cell cycle arrest |

These values indicate that the compound exhibits comparable potency to established chemotherapeutics like doxorubicin .

Case Studies and Experimental Findings

- Study on MCF7 and HEP2 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF7 and HEP2 cells. Flow cytometry revealed increased activation of caspases and alterations in mitochondrial membrane potential, underscoring its pro-apoptotic effects .

- Inflammation Modulation : Another study highlighted the compound's ability to inhibit the expression of inflammatory cytokines and enzymes in RAW 264.7 macrophages, suggesting potential applications in treating inflammatory diseases .

- Comparative Analysis with Other Compounds : Comparative studies have shown that this compound outperforms several other isoquinoline derivatives in terms of cytotoxicity against breast cancer cells, indicating its promising role as a lead compound for further development.

Comparison with Similar Compounds

Key Structural Differences :

- Target compound: Isoquinoline-sulfanyl + 2-ethoxyphenyl.

- Compounds 47/48 : Benzo[d]thiazole-sulfonyl-piperazine + difluorophenyl/isopropylphenyl.

Anticancer Acetamide Derivatives

Compounds 38–40 () incorporate quinazoline-sulfonyl groups and methoxyphenyl substituents. These inhibit cancer cell lines (HCT-1, MCF-7) by targeting tubulin or topoisomerases. The target compound’s isoquinoline may enhance DNA intercalation due to its planar structure, while the ethoxy group could improve metabolic stability compared to methoxy .

Pharmacokinetic Considerations :

- Methoxy groups (e.g., in 38–40 ) are prone to demethylation, reducing bioavailability.

FPR Receptor-Targeted Derivatives

Pyridazinone-based acetamides in (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide) act as FPR2 agonists, inducing calcium mobilization in neutrophils. The target compound’s isoquinoline may mimic pyridazinone’s planar geometry but with altered selectivity due to differences in hydrogen-bonding capacity .

Benzothiazole-Based Analogs

EU Patent compounds () such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide highlight the role of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing potency. The target compound lacks such groups but may compensate with the electron-rich isoquinoline, favoring interactions with hydrophobic enzyme pockets .

Pharmacological Implications and Mechanism Hypotheses

- Antimicrobial Activity: The sulfanyl group in the target compound may disrupt microbial thiol-dependent enzymes, similar to chalcone derivatives (). Isoquinoline’s rigidity could enhance binding to bacterial folate synthesis enzymes .

- Anticancer Potential: Analogous to quinazoline derivatives (), the isoquinoline-sulfanyl group might inhibit kinases or proteasomes. Ethoxy substituents could reduce P-glycoprotein-mediated drug efflux in resistant cancers .

- Receptor Modulation: The compound’s structure aligns with FPR ligands (), suggesting possible immunomodulatory or anti-inflammatory effects via neutrophil activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.